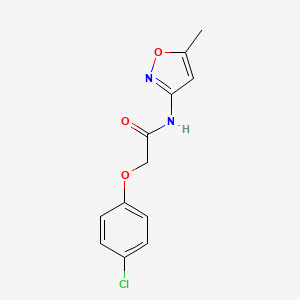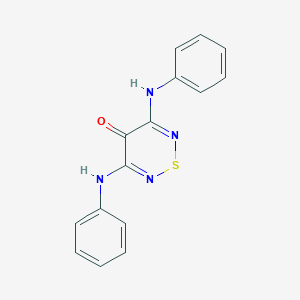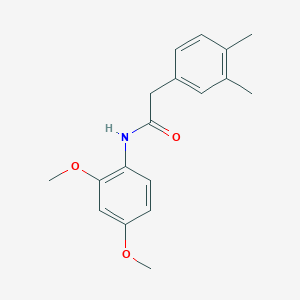
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as pharmacology and neuroscience.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are known to have various physiological effects. The increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can produce analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in scientific research is its selectivity for FAAH. This allows for the specific inhibition of FAAH and the study of the endocannabinoid system without affecting other enzymes or physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve significant effects in experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation. Another area of interest is its effects on the ECS and its potential role in regulating physiological processes such as mood and appetite. Additionally, further research is needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and improve its potency for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydroxylamine and sodium acetate to form 2-(4-chlorophenoxy)-N-hydroxyacetamide. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has shown potential in scientific research as a tool for studying the function of the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide increases the levels of endocannabinoids in the body, allowing for the study of the ECS and its effects on various physiological processes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLXAMXZOSPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)

![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)